![molecular formula C16H16N4O5 B5761208 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide, also known as MitoQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the scientific community. It is a derivative of coenzyme Q10 and has been shown to have potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts by scavenging reactive oxygen species (ROS) and protecting mitochondrial DNA and proteins from oxidative damage. This compound also regulates mitochondrial function by improving electron transport chain activity and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces oxidative stress, improves mitochondrial function, and protects against mitochondrial DNA damage. This compound also reduces inflammation and improves vascular function. In addition, this compound has been shown to improve cognitive function and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. It is also a potent antioxidant and has been shown to have therapeutic potential in various disease models. However, this compound has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide research. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Another direction is to study its long-term safety and efficacy in humans. In addition, further studies are needed to understand its mechanism of action and optimize its dosage and delivery methods. Finally, the development of novel mitochondria-targeted antioxidants based on the this compound structure could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, this compound is a promising mitochondria-targeted antioxidant that has potential therapeutic applications in various diseases. Its simple synthesis method, potent antioxidant activity, and protective effects on mitochondrial function make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be synthesized by a simple two-step process. In the first step, coenzyme Q10 is reacted with chloromethyl methyl ether to form chloromethyl coenzyme Q10. In the second step, chloromethyl coenzyme Q10 is reacted with 5-methyl-2-furfural and hydrazine hydrate to form this compound. The synthesis method is relatively simple, and this compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied in various disease models, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease models, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease models, this compound has been shown to improve mitochondrial function and reduce oxidative stress. In cancer models, this compound has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
IUPAC Name |
N'-[(E)-(5-methylfuran-2-yl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-11-2-7-14(25-11)10-17-19-16(22)9-8-15(21)18-12-3-5-13(6-4-12)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUJBJBFWSAAC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

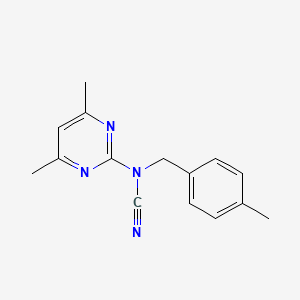
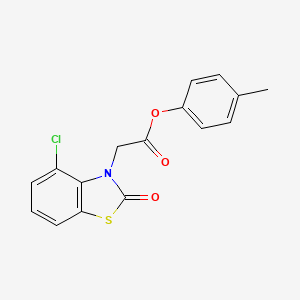
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)
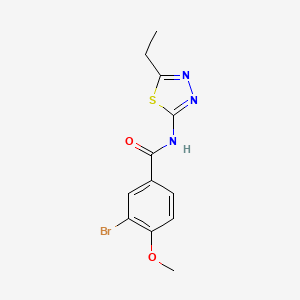
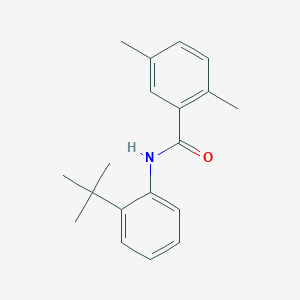
![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

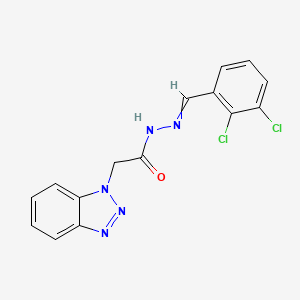
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)
